molecular formula C15H16N2O3S B2397896 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896011-32-8

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2397896
CAS No.: 896011-32-8
M. Wt: 304.36
InChI Key: RAZSEYBKQRNGPH-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound that features a unique structure combining a cyclopenta[d]thiazole ring with a dimethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide typically involves the formation of the cyclopenta[d]thiazole ring followed by its coupling with a dimethoxybenzamide derivative. One common synthetic route includes the cyclization of a suitable precursor to form the thiazole ring, which is then reacted with 2,3-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, stringent control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the benzamide moiety, leading to different reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
  • N-(6-Oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide is unique due to its specific combination of a cyclopenta[d]thiazole ring and a dimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-19-11-7-3-5-9(13(11)20-2)14(18)17-15-16-10-6-4-8-12(10)21-15/h3,5,7H,4,6,8H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZSEYBKQRNGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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